2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)propanamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxyphenoxy group attached to a propanamide backbone, with a methylpiperidinyl substituent. Its distinct chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)propanamide typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the preparation of the 4-methoxyphenoxy intermediate. This can be achieved through the reaction of 4-methoxyphenol with an appropriate halogenated compound, such as bromoethane, under basic conditions.
Coupling with Piperidine: The next step involves the coupling of the methoxyphenoxy intermediate with 1-methylpiperidine. This reaction is typically carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired amide bond.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
- 2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)butanamide
Uniqueness
2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)propanamide stands out due to its specific structural features, such as the presence of a propanamide backbone and a methoxyphenoxy group. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(21-15-6-4-14(20-3)5-7-15)16(19)17-13-8-10-18(2)11-9-13/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAMTWVEMZJFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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